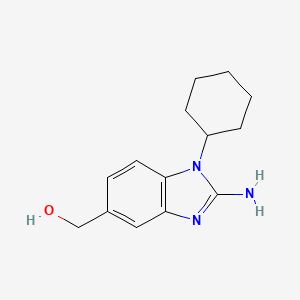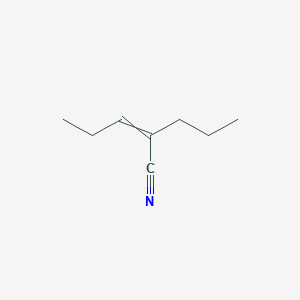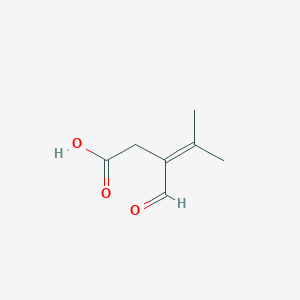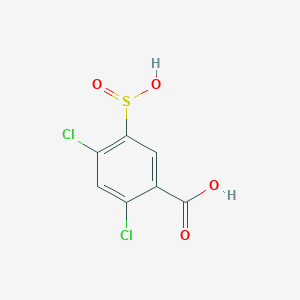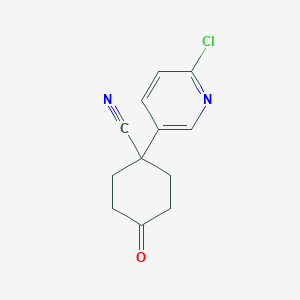![molecular formula C9H9N5O2 B8471461 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid](/img/structure/B8471461.png)
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety and an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid typically involves the cyclization of glycine, potassium azide, and triethyl orthoformate in glacial acetic acid at 80°C for 2 hours . This reaction forms the tetrazole ring, which is then attached to the pyridine ring through further synthetic steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms and as a ligand in the development of new drugs.
Medicine
In medicinal chemistry, this compound derivatives have shown promise as therapeutic agents. They are being investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.
Wirkmechanismus
The mechanism of action of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a similar structure but with an imidazole ring instead of a tetrazole ring.
1-Methyl-1H-imidazol-5-yl-acetic acid: This compound features an imidazole ring and is used in various chemical and biological applications.
Uniqueness
The uniqueness of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid lies in its combination of a tetrazole and pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets and the formation of stable complexes with metals, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H9N5O2 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C9H9N5O2/c1-6-7(4-9(15)16)2-3-8(11-6)14-5-10-12-13-14/h2-3,5H,4H2,1H3,(H,15,16) |
InChI-Schlüssel |
KLFGQAXLWKJKAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2C=NN=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
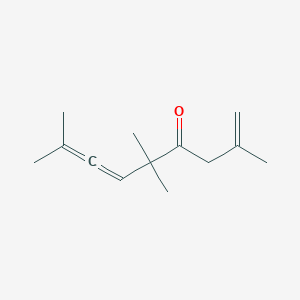
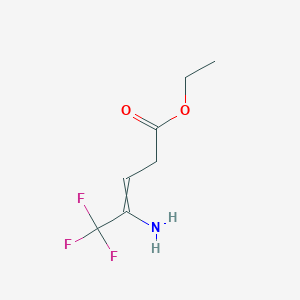
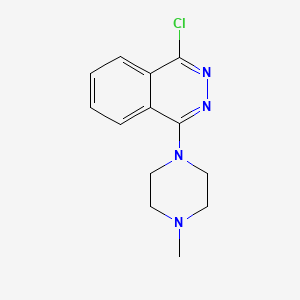
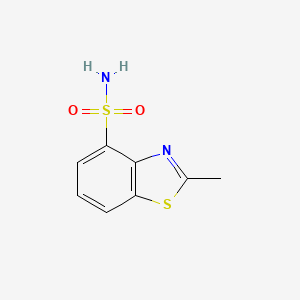
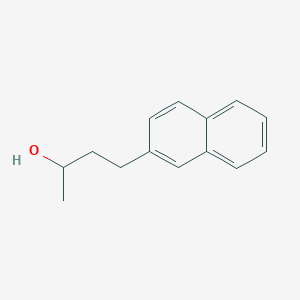
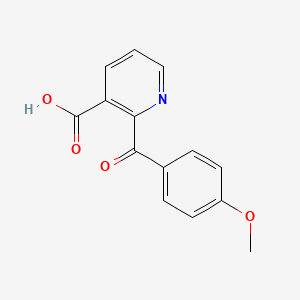
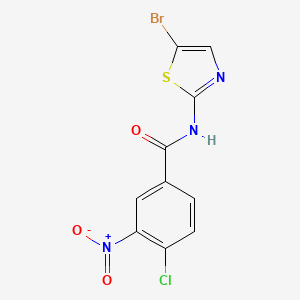
![N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide](/img/structure/B8471439.png)
